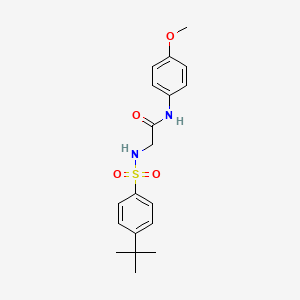
2-(4-(terc-butil)fenilsulfonamido)-N-(4-metoxifenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE is an organic compound that features a sulfonamide group attached to a phenyl ring, with additional tert-butyl and methoxy substituents
Aplicaciones Científicas De Investigación
2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study enzyme interactions and protein binding due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE typically involves the following steps:
Formation of the sulfonamide intermediate: This is achieved by reacting 4-tert-butylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Acylation: The sulfonamide intermediate is then acylated with 4-methoxyphenylacetic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-hydroxyphenyl)acetamide.
Reduction: Formation of 2-[(4-tert-butylphenyl)amino]-N-(4-methoxyphenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Mecanismo De Acción
The mechanism of action of 2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the phenyl rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-[(4-tert-butylphenyl)amino]-N-(4-methoxyphenyl)acetamide: Similar structure but with an amine group instead of a sulfonamide group.
Uniqueness
2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to the presence of both sulfonamide and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-19(2,3)14-5-11-17(12-6-14)26(23,24)20-13-18(22)21-15-7-9-16(25-4)10-8-15/h5-12,20H,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKOAFVYBQLZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
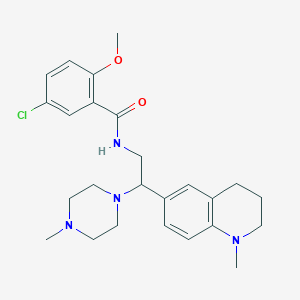
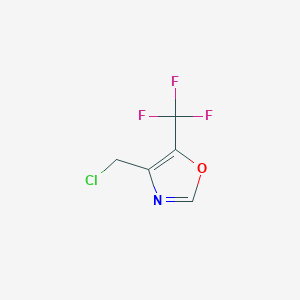
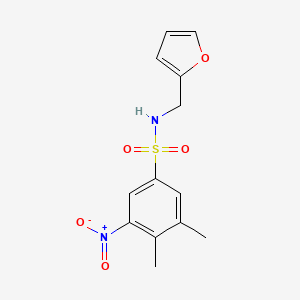
![N-[(1-Aminocycloheptyl)methyl]-2-(2,3-dihydro-1-benzofuran-2-yl)acetamide;hydrochloride](/img/structure/B2460467.png)
![2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2460469.png)
![N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B2460471.png)
![(3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B2460473.png)
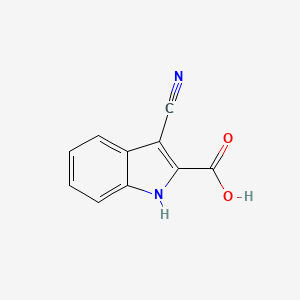
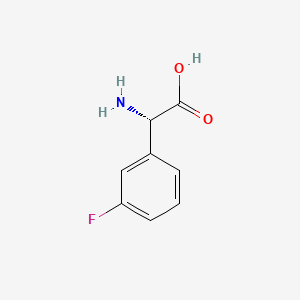
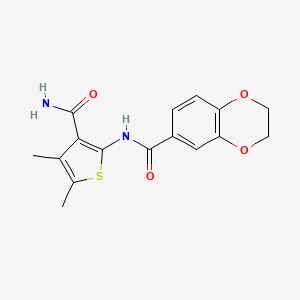
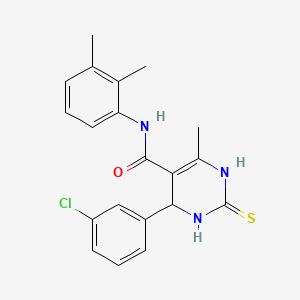
![2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2460480.png)
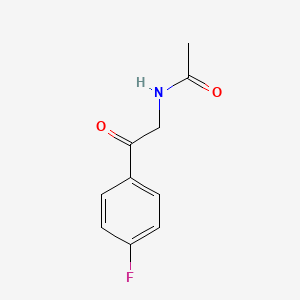
![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2460482.png)
